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Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging

the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to

tumor cells.[1] The linker connecting the antibody and payload is a critical determinant of the

ADC's therapeutic index, influencing stability, pharmacokinetics (PK), and drug-release

mechanisms.[2] This guide provides a comprehensive protocol for the initial, crucial step in a

two-stage ADC construction: the covalent attachment of a Propargyl-PEG6-Ms linker to a

monoclonal antibody. This heterobifunctional linker installs a terminal alkyne handle for

subsequent, highly specific "click chemistry" conjugation, while the integrated PEG6 spacer

enhances solubility and improves the overall pharmacokinetic profile of the conjugate.[3][4] The

protocol details the underlying chemical principles, a step-by-step methodology for conjugation

and purification, and robust analytical techniques for characterization.

Introduction: The Rationale for a Two-Step
Conjugation Strategy
The construction of a well-defined and effective ADC is a multi-faceted challenge.[1] A primary

goal is to produce a homogeneous product with a controlled drug-to-antibody ratio (DAR), as

this profoundly impacts both efficacy and safety.[5] High drug loading can negatively affect

pharmacokinetics, while low loading may reduce potency.[5]
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The Propargyl-PEG6-Ms linker is engineered for a modular, two-step approach that offers

superior control over the final ADC product.

Propargyl Group: A terminal alkyne that serves as a reactive handle for the highly efficient

and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly

known as "click chemistry".[3][6] This allows for the specific attachment of an azide-modified

cytotoxic payload in a subsequent reaction step.

Polyethylene Glycol (PEG) Spacer: The PEG6 moiety is a hydrophilic chain that imparts

several advantages. It increases the aqueous solubility of the ADC, mitigating the

aggregation often caused by hydrophobic payloads.[7] Furthermore, PEGylation can shield

the ADC from proteolytic degradation and reduce immunogenicity, thereby extending its

circulation half-life.[7][8]

Mesylate (Ms) Group: A methanesulfonyl ester that functions as an amine-reactive group.

Mesylate is an excellent leaving group, facilitating a nucleophilic substitution reaction with

primary amines on the antibody surface to form a highly stable sulfonamide bond.[2][3][9]

This strategy first involves the functionalization of the antibody with the linker, followed by

purification and characterization. The resulting propargylated antibody intermediate can then be

conjugated to any azide-bearing payload, providing significant flexibility in the ADC design

process.

Mechanism of Conjugation: Lysine-Directed
Sulfonamidation
The primary targets for the Propargyl-PEG6-Ms linker on an IgG antibody are the primary

amine groups (ε-NH₂) of surface-accessible lysine residues.[10] An IgG scaffold contains

approximately 80 lysine residues, providing multiple potential sites for conjugation.[11]

The reaction proceeds via a nucleophilic substitution mechanism. For the reaction to occur, the

lysine side chain's amine group must be in its unprotonated, nucleophilic state (-NH₂). This is

favored in buffers with a pH above the pKa of the lysine ε-amino group (pKa ≈ 10.5), with a

practical pH range of 8.0-9.0 providing an optimal balance between amine reactivity and

protein stability.[12][13]
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The reaction mechanism is as follows:

Nucleophilic Attack: The deprotonated primary amine of a lysine residue acts as a

nucleophile, attacking the electrophilic sulfur atom of the mesylate group.

Stable Bond Formation: This attack results in the displacement of the methanesulfonate

leaving group and the formation of a highly stable sulfonamide bond, covalently linking the

Propargyl-PEG6 moiety to the antibody.

Antibody Lysine Residue

Propargyl-PEG6-Ms Linker

Conjugated Antibody

Leaving Group

mAb-Lys-NH₂

mAb-Lys-NH-SO₂-PEG₆-C≡CH

 Nucleophilic Attack 
 (pH 8.0-9.0)

HC≡C-PEG₆-SO₂CH₃ CH₃SO₃⁻
 Displacement 

Click to download full resolution via product page

Figure 1. Reaction of a lysine amine with Propargyl-PEG6-Ms.

Detailed Experimental Protocols
This section provides a step-by-step guide for the conjugation of Propargyl-PEG6-Ms to an

antibody.

Pre-Conjugation: Material Preparation
Accurate preparation of the antibody and linker is critical for a successful and reproducible

conjugation reaction.

A. Antibody Buffer Exchange and Concentration
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Objective: To transfer the antibody into an amine-free buffer at the optimal pH for conjugation

and adjust it to a suitable concentration. Buffers containing primary amines (e.g., Tris) must

be avoided as they will compete for reaction with the linker.[14]

Protocol:

Perform buffer exchange on the stock antibody solution into a conjugation buffer (e.g., 100

mM sodium phosphate, 150 mM NaCl, pH 8.5) using a desalting column or dialysis

cassette with an appropriate molecular weight cutoff (MWCO).

After buffer exchange, determine the antibody concentration using a spectrophotometer at

280 nm (A280). Use the antibody-specific extinction coefficient for an accurate

measurement.

Adjust the final antibody concentration to 5-10 mg/mL with conjugation buffer.

B. Linker Stock Solution Preparation

Objective: To prepare a concentrated stock solution of the Propargyl-PEG6-Ms linker. NHS

esters and related reactive esters are moisture-sensitive; similar precautions should be taken

with mesylate esters.[13]

Protocol:

Allow the vial of Propargyl-PEG6-Ms to equilibrate to room temperature before opening to

prevent moisture condensation.

Immediately before use, dissolve the linker in anhydrous dimethyl sulfoxide (DMSO) or

dimethylformamide (DMF) to create a 10 mM stock solution.

Vortex briefly to ensure complete dissolution. The stock solution should be used

immediately.

Conjugation Reaction
Objective: To covalently attach the Propargyl-PEG6-Ms linker to the antibody. The molar

excess of the linker is a key parameter for controlling the average number of linkers

conjugated per antibody.
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Parameter Recommended Value Rationale

Antibody Concentration 5-10 mg/mL

Promotes efficient reaction

kinetics while minimizing

aggregation.

Reaction Buffer
100 mM Sodium Phosphate,

pH 8.5

Amine-free buffer at a pH that

favors deprotonation of lysine

amines.[12]

Linker:Antibody Molar Ratio 5:1 to 20:1

This range is a starting point. A

lower ratio yields a lower

degree of labeling, while a

higher ratio increases it. This

must be optimized empirically.

Reaction Temperature Room Temperature (20-25°C)

Provides a balance between

reaction rate and protein

stability.

Reaction Time 1-2 hours

Sufficient time for conjugation.

Longer times may increase

hydrolysis of the linker.

Mixing Gentle, continuous mixing

Ensures a homogenous

reaction. Avoid vigorous

vortexing to prevent protein

denaturation.

Protocol:

Place the prepared antibody solution (from 3.1.A) in a suitable reaction vessel (e.g., a

microcentrifuge tube).

Calculate the required volume of the 10 mM linker stock solution to achieve the desired

molar excess.

Add the calculated volume of the linker stock solution to the antibody solution while gently

vortexing. The final concentration of DMSO or DMF should not exceed 10% (v/v) to
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maintain antibody integrity.

Incubate the reaction mixture at room temperature for 1-2 hours with gentle end-over-end

mixing.

Purification of the Propargylated Antibody
Objective: To remove unreacted linker and reaction byproducts (e.g., hydrolyzed linker) from

the conjugated antibody. Size Exclusion Chromatography (SEC) is the preferred method as it

separates molecules based on size.[15]

Protocol:

Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable storage buffer, such as

Phosphate-Buffered Saline (PBS) at pH 7.4.

Load the entire conjugation reaction mixture onto the equilibrated SEC column.

Elute the protein with the storage buffer. The antibody conjugate will elute first in the void

volume, while the smaller, unreacted linker molecules will be retained and elute later.

Collect the fractions corresponding to the protein peak, identified by monitoring

absorbance at 280 nm.

Pool the relevant fractions and determine the final concentration of the purified

propargylated antibody.
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Figure 2. Overall workflow for antibody propargylation.

Characterization of the Propargylated Antibody
Thorough characterization is essential to confirm successful conjugation and to determine the

average number of linkers per antibody, a critical quality attribute (CQA).[1]
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Determination of Linker-to-Antibody Ratio (LAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing

ADCs and their intermediates.[7][13] The conjugation of the Propargyl-PEG6 linker increases

the overall hydrophobicity of the antibody. HIC can separate species based on the number of

linkers attached.

Principle: The antibody conjugate is loaded onto a HIC column in a high-salt buffer,

promoting hydrophobic interactions between the conjugate and the stationary phase. A

decreasing salt gradient is then used for elution; species with a higher number of conjugated

linkers (and thus higher hydrophobicity) will elute later (at lower salt concentrations).

Method Outline:

Inject the purified propargylated antibody onto a HIC column (e.g., Butyl-NPR).

Elute using a linear gradient from a high-salt mobile phase (e.g., 1.5 M ammonium sulfate

in 25 mM sodium phosphate, pH 7.0) to a low-salt mobile phase (e.g., 25 mM sodium

phosphate, pH 7.0).

The resulting chromatogram will show a series of peaks. The first peak corresponds to

unconjugated antibody (LAR=0), with subsequent peaks representing antibodies with

increasing numbers of linkers (LAR=1, 2, 3, etc.).[13]

The average LAR can be calculated by the weighted average of the peak areas, using the

formula: Average LAR = Σ (% Peak Area of Species * Number of Linkers on Species) / 100

Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the mass of the antibody conjugate,

confirming the covalent attachment of the linker and providing a precise distribution of species.

[16] Electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer is

commonly used for intact protein analysis. The mass of each LAR species will increase by the

mass of the Propargyl-PEG6-NH-SO₂- moiety.
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Subsequent Payload Conjugation via Click
Chemistry
The purified propargylated antibody is now ready for the second stage: conjugation to an azide-

functionalized payload via CuAAC. This reaction is highly specific and efficient, forming a stable

triazole linkage.

Brief Protocol Outline:

In a reaction tube, combine the propargylated antibody with a molar excess of the azide-

payload.

Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO₄) and a

reducing agent like sodium ascorbate. A copper-chelating ligand (e.g., THPTA) is used to

stabilize the Cu(I) and improve reaction efficiency.[9]

Incubate the reaction for 1-4 hours at room temperature.

Purify the final ADC product using chromatography (SEC or HIC) to remove excess

payload and catalyst components.[15]

Conclusion
The protocol described provides a robust and reproducible method for the initial

functionalization of a monoclonal antibody with the Propargyl-PEG6-Ms linker. This approach

leverages the stable chemistry of sulfonamide bond formation with the strategic advantages of

a PEG spacer and a bio-orthogonal propargyl handle. Careful control of reaction parameters

and diligent purification and characterization of the intermediate are paramount to the

successful development of a homogeneous and effective Antibody-Drug Conjugate.

References
Creative Biolabs. (n.d.). Propargyl-PEG6-Ms (CAT#: ADC-L-Y0083). Retrieved from [Link]

Chemical Lysine Modification at a single site. (2018, December 20). SlideShare. Retrieved

from [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.masterorganicchemistry.com/2015/03/10/tosylates-and-mesylates/
https://broadpharm.com/product/bp-22764
https://www.benchchem.com/product/b3075810?utm_src=pdf-body
https://www.benchchem.com/product/b3075810?utm_src=pdf-body
https://www.creative-biolabs.com/adc/propargyl-peg6-ms-cat-adc-l-y0083.htm
https://www.slideshare.net/ssuser0c1595/chemical-lysine-modification-at-a-single-site
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3075810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Creative Biolabs. (n.d.). Propargyl-PEG6-acid (CAT#: ADC-L-Y0006). Retrieved from [Link]

AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. Retrieved from

[Link]

Poole, C. F. (2003).

Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters

towards Dual Site‐Selective Functionalization. (2018). PubMed Central. Retrieved from [Link]

Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-

2 cell injury. (2023). PubMed Central. Retrieved from [Link]

Protein S-sulfenylation is a fleeting molecular switch that regulates non-enzymatic oxidative

folding. (2019). Nature Communications. Retrieved from [Link]

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

Methods for site-specific drug conjugation to antibodies. (2014). PubMed Central. Retrieved

from [Link]

Site-selective lysine conjugation methods and applications towards antibody–drug

conjugates. (2021). PubMed Central. Retrieved from [Link]

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

Revisited Mechanism of Reaction between a Model Lysine Amino Acid Side Chain and 4-

Hydroxynonenal in Different Solvent Environments. (2019). PubMed. Retrieved from [Link]

Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester

Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. (2015).

PubMed Central. Retrieved from [Link]

Jakubowski, H. (2016, February 27). Reactions of Lysine. Retrieved from [Link]

A Chemical Approach for the Detection of Protein Sulfinylation. (2014). ResearchGate.

Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.creative-biolabs.com/adc/propargyl-peg6-acid-cat-adc-l-y0006.htm
https://axispharm.com/product-category/propargyl-peg/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6331481/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10674251/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441014/
https://www.khanacademy.org/science/organic-chemistry/alcohols-ethers-epoxides-sulfides/substitution-elimination-reactions-alcohols/v/preparation-of-mesylates-and-tosylates
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4042806/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8480922/
https://www.masterorganicchemistry.com/2015/03/10/tosylates-and-mesylates/
https://pubmed.ncbi.nlm.nih.gov/30589279/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442469/
https://employees.csbsju.edu/hjakubowski/classes/ch331/protstructure/olysrxns.html
https://www.researchgate.net/publication/262529737_A_Chemical_Approach_for_the_Detection_of_Protein_Sulfinylation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3075810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A.
Benjamin, Inc.

Adding Mesylate Group Mechanism | Organic Chemistry. (2021, September 16). YouTube.

Retrieved from [Link]

Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic

approach to pro-moiety selection for 21-esters of corticosteroids. (1985). PubMed. Retrieved

from [Link]

Strategies in the design of solution-stable, water-soluble prodrugs III: influence of the pro-

moiety on the bioconversion of 21-esters of corticosteroids. (1985). PubMed. Retrieved from

[Link]

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

(2022). Scientific Reports. Retrieved from [Link]

Development of lysine modification strategies. (n.d.). ResearchGate. Retrieved from [Link]

Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-

hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators.

Retrieved from [Link]

Influence of pH and Surface Chemistry on Poly(L-lysine) Adsorption onto Solid Supports

Investigated by Quartz Crystal Microbalance with Dissipation Monitoring. (2015). PubMed.

Retrieved from [Link]

Christian, A. H., et al. (2019). A Physical Organic Approach to Tuning Reagents for Selective

and Stable Methionine Bioconjugation. Novartis OAK. Retrieved from [Link]

Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Retrieved from [Link]

Creative Biolabs. (n.d.). Lysine-based Conjugation Service. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.youtube.com/watch?v=1j7q-2QZ_wY
https://pubmed.ncbi.nlm.nih.gov/3860363/
https://pubmed.ncbi.nlm.nih.gov/3860364/
https://www.nature.com/articles/s41598-022-06403-6
https://www.researchgate.net/figure/Development-of-lysine-modification-strategies-a-I-N-hydroxysuccinimide-ester_fig1_340801740
https://www.jyi.org/2006-october/2006-10-02-studying-ph-dependence-of-a-peptide-modification-with-an-n-hydroxysuccinimide-ester-using-mass-spectrometry
https://pubmed.ncbi.nlm.nih.gov/26421946/
https://oak.novartis.com/id/eprint/39754
https://www.creative-biolabs.com/adc/lysine-based-conjugation-strategy.htm
https://www.creative-biolabs.com/adc/lysine-based-conjugation-service.htm
https://www.benchchem.com/product/b3075810?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3075810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. broadpharm.com [broadpharm.com]

2. Khan Academy [khanacademy.org]

3. Propargyl-PEG6-Ms - Creative Biolabs [creative-biolabs.com]

4. Propargyl-PEG6-acid - Creative Biolabs [creative-biolabs.com]

5. Revisited Mechanism of Reaction between a Model Lysine Amino Acid Side Chain and 4-
Hydroxynonenal in Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. alfachemic.com [alfachemic.com]

8. Sulfonation modification of peptides and their protective effect on angiotensin II-induced
HK-2 cell injury - PMC [pmc.ncbi.nlm.nih.gov]

9. masterorganicchemistry.com [masterorganicchemistry.com]

10. Site-selective lysine conjugation methods and applications towards antibody–drug
conjugates - PMC [pmc.ncbi.nlm.nih.gov]

11. benchchem.com [benchchem.com]

12. Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol
Modifications - PMC [pmc.ncbi.nlm.nih.gov]

13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

14. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

15. Propargyl-PEG6-acid, 1951438-84-8 | BroadPharm [broadpharm.com]

16. Comparative chemical and biological hydrolytic stability of homologous esters and
isosteres - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Streamlined Antibody
Functionalization for ADC Development using Propargyl-PEG6-Ms]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b3075810#how-to-
conjugate-propargyl-peg6-ms-to-an-antibody-for-adc-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.broadpharm.com/web/images/protocols/General%20Antibody-Drug%20Conjugate%20Protocol.pdf
https://www.khanacademy.org/science/organic-chemistry/alcohols-ethers-epoxides-sulfides/reactions-alcohols-tutorial/v/preparation-of-mesylates-and-tosylates
https://www.creative-biolabs.com/adc/propargyl-peg6-ms-5821.htm
https://www.creative-biolabs.com/adc/propargyl-peg6-acid-5753.htm
https://pubmed.ncbi.nlm.nih.gov/30543108/
https://pubmed.ncbi.nlm.nih.gov/30543108/
https://www.medchemexpress.com/propargyl-peg6-acid.html
https://www.alfachemic.com/chemamino/sulfonation-modification.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12573879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12573879/
https://www.masterorganicchemistry.com/2015/03/10/tosylates-and-mesylates/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8516052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8516052/
https://www.benchchem.com/pdf/Technical_Support_Center_NHS_Ester_Reactions_with_Amino_Acid_Residues.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5292231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5292231/
https://gousei.f.u-tokyo.ac.jp/seminar/pdf/Lit_S_Murata_M1.pdf
https://axispharm.com/product-category/peg-linkers/propargyl-peg/
https://broadpharm.com/product/bp-22764
https://pmc.ncbi.nlm.nih.gov/articles/PMC8856110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8856110/
https://www.benchchem.com/product/b3075810#how-to-conjugate-propargyl-peg6-ms-to-an-antibody-for-adc-development
https://www.benchchem.com/product/b3075810#how-to-conjugate-propargyl-peg6-ms-to-an-antibody-for-adc-development
https://www.benchchem.com/product/b3075810#how-to-conjugate-propargyl-peg6-ms-to-an-antibody-for-adc-development
https://www.benchchem.com/product/b3075810#how-to-conjugate-propargyl-peg6-ms-to-an-antibody-for-adc-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3075810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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